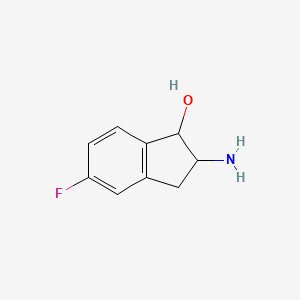![molecular formula C9H12N2O5 B8577910 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8577910.png)
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
準備方法
The synthesis of 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the use of specific starting materials and reaction conditions. One common method involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as a starting material. This compound is treated with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反応の分析
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may produce deoxyuridine analogs .
科学的研究の応用
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying nucleic acid interactions and functions. Additionally, it is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
作用機序
The mechanism of action of 1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication in the case of antiviral applications. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the disruption of nucleic acid synthesis .
類似化合物との比較
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as uridine, thymidine, and cytidine. While these compounds share similar structures, this compound is unique due to its specific modifications, which confer distinct biochemical properties and applications. For example, uridine is a naturally occurring nucleoside found in RNA, while thymidine is found in DNA . The unique structure of this compound allows it to be used in specialized applications that other nucleosides may not be suitable for.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m0/s1 |
InChIキー |
MXHRCPNRJAMMIM-HAFWLYHUSA-N |
異性体SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)



![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)

